Benzyl-isopropyl-(S)-piperidin-3-yl-amine

Description

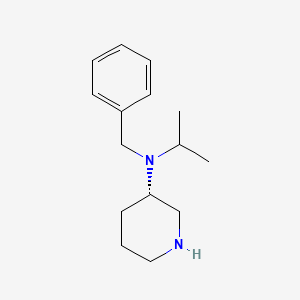

Benzyl-isopropyl-(S)-piperidin-3-yl-amine is a tertiary amine featuring a piperidine core substituted at the 3-position with an amine group bearing benzyl (C₆H₅CH₂–) and isopropyl (CH(CH₃)₂–) substituents. The (S)-stereochemistry at the piperidin-3-yl position confers chiral specificity, which may influence biological activity and receptor interactions.

Key properties inferred from structural analogs:

- Molecular formula: C₁₅H₂₄N₂ (calculated based on substituents).

- Molecular weight: ~232.37 g/mol.

- Stereochemistry: (S)-configuration at the piperidin-3-yl position, critical for enantioselective interactions.

Properties

IUPAC Name |

(3S)-N-benzyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)17(15-9-6-10-16-11-15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHFAXPBYLIMEG-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC1=CC=CC=C1)[C@H]2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-(S)-piperidin-3-yl-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Substitution Reactions: The benzyl and isopropyl groups are introduced through nucleophilic substitution reactions. For instance, benzyl chloride and isopropyl bromide can be used as alkylating agents in the presence of a base like sodium hydride.

Chiral Resolution: The (S)-enantiomer can be isolated using chiral resolution techniques, such as chromatography on a chiral stationary phase.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl-isopropyl-(S)-piperidin-3-yl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, benzyl chloride, isopropyl bromide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl-isopropyl-(S)-piperidin-3-yl-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Comparative Analysis of Key Compounds

Pharmacological and Toxicological Profiles

- This compound : While direct data are unavailable, benzyl-substituted piperidines () often exhibit CNS activity, targeting receptors like serotonin or dopamine transporters. The isopropyl group may enhance lipophilicity, influencing blood-brain barrier penetration.

- 3-BENZYLPIPERIDINE : MSDS data () indicate respiratory irritation upon inhalation, requiring oxygen therapy in acute exposure.

Regulatory and Commercial Status

Biological Activity

Benzyl-isopropyl-(S)-piperidin-3-yl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and an isopropyl group. Its molecular formula is CHN, and it has a molecular weight of approximately 230.35 g/mol. The unique combination of these groups contributes to its distinct biological properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. The compound's binding affinity to specific receptors can lead to various pharmacological effects, including enzyme inhibition and receptor antagonism.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts, such as cancer treatment or neurodegenerative diseases.

- Antiviral Properties : Similar compounds have shown effectiveness against viral infections, particularly through the inhibition of viral replication mechanisms. For instance, studies on related piperidine derivatives have highlighted their potential as antiviral agents against influenza viruses .

- Neuromodulatory Effects : The structural characteristics suggest that this compound may influence neurotransmitter release and uptake, making it a candidate for further exploration in treating mood disorders or neurodegenerative conditions.

Case Studies

- Inhibition Studies : A study demonstrated that related piperidine compounds exhibited significant inhibition of the enzyme Janus Kinase 3 (JAK3), which is involved in immune responses. This suggests potential applications in immunosuppressive therapies .

- Antiviral Activity : Another investigation explored the antiviral properties of N-benzyl piperidine derivatives, revealing promising results against influenza virus hemagglutinin (HA). The study indicated that specific structural features were critical for binding affinity and activity against the virus .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing Benzyl-isopropyl-(S)-piperidin-3-yl-amine, and how can reaction parameters be optimized to improve yields?

- Methodological Answer : Utilize solvent-free visible-light photocatalysis, as demonstrated in analogous piperidine derivatives. For example, a three-component reaction involving benzaldehyde, piperidine, and phenylacetylene under solvent-free conditions yielded 58% of a related compound (1-(1,3-Diphenyl-2-propyn-1-yl)-piperidine). Key optimization parameters include:

- Molar Ratios : Adjust to 1:1.5:1.5 (substrate:amine:alkyne) for improved atom economy.

- Temperature : Maintain 60–80°C to balance reaction kinetics and thermal stability.

- Catalysis : Use 0.5–2 mol% photoredox catalysts (e.g., Ru(bpy)₃²⁺) for enhanced efficiency.

- Characterization : Validate via ¹H NMR (e.g., aromatic protons at δ 7.84–7.40 ppm) and ESI-MS (m/z 276.1786 [MH]+) .

Q. What safety protocols should be implemented when handling this compound given limited toxicological data?

- Methodological Answer : Adopt a precautionary framework:

- Respiratory Protection : Use NIOSH-approved P95 respirators or EU-standard ABEK-P2 cartridges for organic vapors.

- Engineering Controls : Maintain fume hoods with ≥100 fpm face velocity and secondary containment for spills.

- Environmental Precautions : Avoid drainage disposal; use activated carbon filters for waste treatment.

- Exposure Monitoring : Calibrate portable PID detectors to ACGIH TLV thresholds for analogous amines .

Q. How should researchers interpret conflicting NMR data for stereochemical assignments in this compound derivatives?

- Methodological Answer : Apply a multi-technique validation protocol:

- 2D NMR : Use HSQC/HMBC to map proton-carbon connectivity, focusing on stereogenic centers (e.g., δ 4.97 ppm for methine protons).

- VT-NMR : Conduct variable-temperature experiments (25–60°C) to identify dynamic effects on splitting patterns.

- Comparative Analysis : Cross-reference observed shifts (e.g., piperidine methylenes at δ 2.80–1.58 ppm) with DFT-simulated spectra .

Advanced Research Questions

Q. What methodologies resolve enantiomeric purity challenges in this compound, particularly for chiral center validation?

- Methodological Answer : Implement chiral resolution techniques:

- HPLC : Use Chiralpak® IA/IB columns with n-hexane:isopropanol (95:5) mobile phase; optimize flow rate (0.8–1.2 mL/min) for baseline separation.

- Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220–260 nm bands) with absolute configuration.

- X-ray Crystallography : Resolve crystal structures to confirm (S)-configuration via Flack parameters .

Q. How can computational modeling predict reactivity trends for this compound in novel reaction environments?

- Methodological Answer : Combine DFT and molecular dynamics:

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies at B3LYP/6-311+G(d,p) level to identify nucleophilic (piperidine N) and electrophilic (benzyl C) sites.

- Solvent Effects : Simulate deep eutectic solvents (e.g., choline chloride:urea) using COSMO-RS to predict solubility and activation barriers.

- Validation : Compare predicted N-alkylation rates (ΔG‡) with experimental kinetics under varying steric conditions .

Q. What strategies address contradictory literature data on the compound’s stability under acidic/basic conditions?

- Methodological Answer : Design a systematic stability study:

- pH Screening : Test 0.1 M HCl/NaOH solutions (pH 1–13) at 25°C and 40°C; monitor degradation via UPLC-MS.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life (t₉₀) from accelerated stability data.

- Byproduct Analysis : Identify decomposition products (e.g., hydrolyzed piperidines) using HRMS and ¹³C NMR .

Q. How can researchers design experiments to probe the compound’s intermolecular interactions in catalytic systems?

- Methodological Answer : Employ mechanistic probes:

- Kinetic Isotope Effects (KIE) : Compare kH/kD for N–H vs. N–D bonds in hydroamination reactions.

- In Situ Spectroscopy : Use FTIR to track intermediate formation (e.g., imine stretches at 1650 cm⁻¹).

- Cross-Coupling Studies : Screen Pd/Ni catalysts to evaluate steric effects from the isopropyl group .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound analogs?

- Methodological Answer : Conduct a meta-analysis:

- Parameter Mapping : Tabulate literature data on solvent polarity, catalyst loading, and reaction time (e.g., 58% yield in solvent-free vs. 32% in THF).

- Statistical Modeling : Apply ANOVA to identify significant factors (e.g., p < 0.05 for solvent choice).

- Reproducibility Tests : Replicate high-yield conditions with rigorous exclusion of moisture/oxygen .

Methodological Framework

- Experimental Design : Follow the "Research Onion" model (Saunders et al., 2003):

- Epistemology : Positivist approach for quantitative stability data.

- Data Collection : Combine HPLC (quantitative) and NMR (qualitative).

- Analysis : Use software like MestReNova for spectral deconvolution and OriginLab for kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.